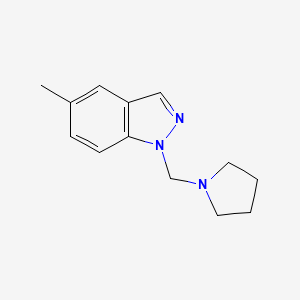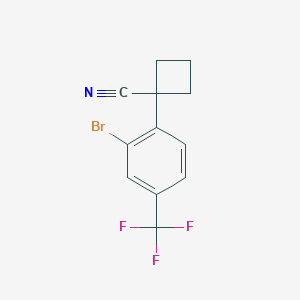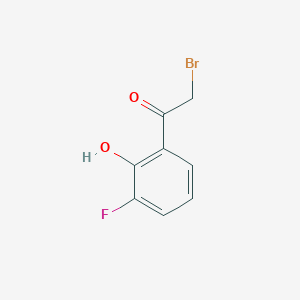
2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, fluorine, and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone can be synthesized through the bromination of 3-fluoro-2-hydroxyacetophenone. The reaction typically involves the use of bromine in an organic solvent such as chloroform or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial reactors to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted ethanones.
Oxidation: Formation of 2-bromo-1-(3-fluoro-2-oxophenyl)ethanone.
Reduction: Formation of 2-bromo-1-(3-fluoro-2-hydroxyphenyl)ethanol.
Applications De Recherche Scientifique
2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The hydroxyl group can form hydrogen bonds, enhancing the compound’s interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone: Similar structure with the fluorine atom at a different position.
2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone: Chlorine substituent instead of fluorine.
2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone: Additional bromine substituent on the phenyl ring
Uniqueness
2-Bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone is unique due to the specific positioning of the bromine, fluorine, and hydroxyl groups on the phenyl ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C8H6BrFO2 |
|---|---|
Poids moléculaire |
233.03 g/mol |
Nom IUPAC |
2-bromo-1-(3-fluoro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6BrFO2/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,12H,4H2 |
Clé InChI |
OWRXYCNQRGNICR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)O)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,3'-Bi-1H-indol]-2(3H)-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B15245581.png)
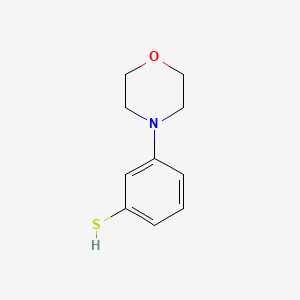
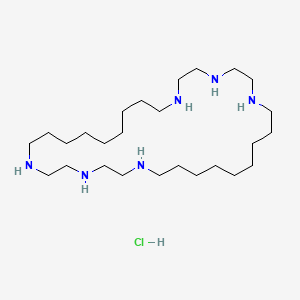
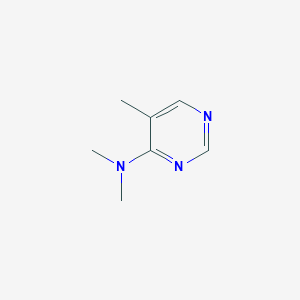
![N-Propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15245605.png)
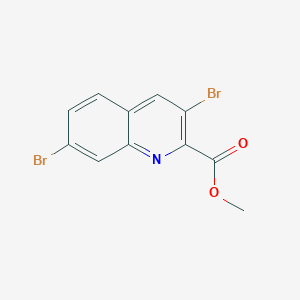
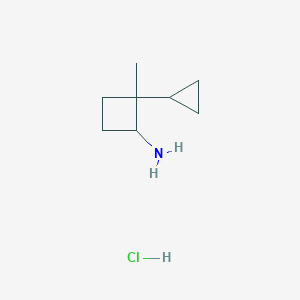
![3-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B15245633.png)

![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyrazine](/img/structure/B15245639.png)

